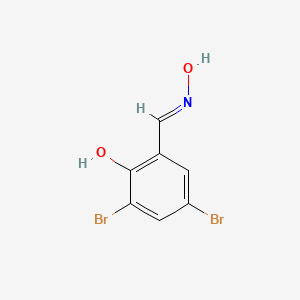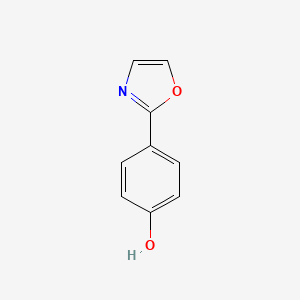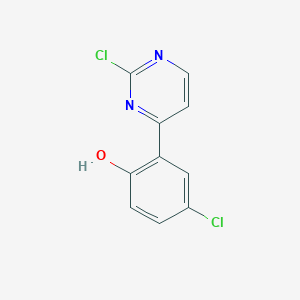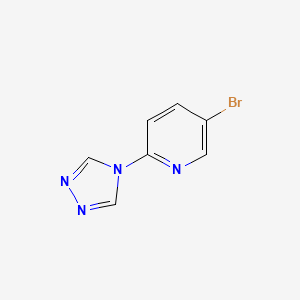
5-溴-2-(4H-1,2,4-三唑-4-基)吡啶
描述
5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine is an organic compound . It is also known as BTP.
Synthesis Analysis
A series of new 3,5-bis((5-bromo-6-methyl-2-t-aminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amines and their cyclized products ‘pyrimidinylthio pyrimidotriazolothiadiazines’ were designed, synthesized, and evaluated as potential inhibitors of 15-lipo-oxygenase (15-LO) .Molecular Structure Analysis
The molecular weight of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine is 225.05 . The Inchi Code is 1S/C7H5BrN4/c8-6-1-2-7(9-3-6)12-4-10-11-5-12/h1-5H .Chemical Reactions Analysis
1,2,4-Triazoles are very stable compounds and are difficult to cleave . They act as important pharmacophores by interacting with the biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity, and solubility .Physical and Chemical Properties Analysis
5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine is a solid at room temperature .科学研究应用
抗微生物活性
研究表明,包括与5-溴-2-(4H-1,2,4-三唑-4-基)吡啶相关的1,2,4-三唑衍生物具有抗微生物特性。例如,Bayrak et al. (2009)的一项研究探讨了新型1,2,4-三唑的合成及其抗微生物活性。他们发现这些化合物表现出良好至中等的抗微生物活性。
萃取和分离应用
源自1,2,4-三唑的化合物,与5-溴-2-(4H-1,2,4-三唑-4-基)吡啶密切相关,已被用于金属的萃取和分离。Kolarik et al. (1999)研究了2,6-二三唑基和2,6-二三嗪基吡啶在选择性萃取Am(III)过Eu(III)中的应用,展示了它们在这一过程中的效率和选择性。
新化合物的合成
使用1,2,4-三唑衍生物合成新的化学实体,类似于5-溴-2-(4H-1,2,4-三唑-4-基)吡啶,已成为几项研究的焦点。例如,Pabst & Sauer (1999)展示了使用“乐高”系统合成4-锡基、4-溴基和支链寡吡啶的方法,突显了这类化合物在化学合成中的多功能性和潜力。
抗真菌活性
类似于5-溴-2-(4H-1,2,4-三唑-4-基)吡啶的化合物已被研究其抗真菌特性。Mu et al. (2015)的一项研究合成了一种含有1,2,4-三唑环的化合物,并评估了其抗真菌活性,表明这些化合物在开发新的抗真菌药物方面具有潜力。
光谱和光学应用
关于与5-溴-2-(4H-1,2,4-三唑-4-基)吡啶相关的化合物的光谱和光学性质也进行了研究。Azimi et al. (2008)研究了1,2,4-三唑衍生物在不同溶剂混合物中的酸碱性质,这对于了解它们在各种化学环境中的行为至关重要。
缓蚀
1,2,4-三唑衍生物已被研究作为缓蚀剂。Ansari et al. (2014)的一项研究合成了吡啶基取代三唑的席夫碱,并评估了它们在盐酸中对低碳钢的缓蚀效果,展示了潜在的工业应用。
作用机制
Target of Action
The primary targets of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine are extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling pathways, regulating cellular processes such as growth, differentiation, and apoptosis.
Mode of Action
5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine interacts with its targets, ERK2 and FGFR2, leading to changes in their activity
Biochemical Pathways
The interaction of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine with ERK2 and FGFR2 affects various biochemical pathways. ERK2 is part of the MAPK/ERK pathway, which regulates cell proliferation and differentiation. FGFR2 is involved in the fibroblast growth factor signaling pathway, which plays a role in tissue repair, tumor growth, and angiogenesis .
Result of Action
The molecular and cellular effects of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine’s action depend on its interaction with its targets and the subsequent changes in biochemical pathways. Given its targets, it could potentially influence cell growth, differentiation, and apoptosis .
未来方向
生化分析
Biochemical Properties
5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their catalytic functions. This interaction can alter the enzyme’s conformation and affect the overall biochemical pathway it is involved in .
Cellular Effects
The effects of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate signaling pathways by interacting with specific receptors or kinases, leading to altered cellular responses. Additionally, it can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of target genes .
Molecular Mechanism
At the molecular level, 5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory elements, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may inhibit or activate specific enzymes, thereby altering the rate of metabolic reactions. This can lead to changes in the concentration of metabolites and affect overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins, facilitating its movement across cellular membranes. Once inside the cell, it may localize to specific compartments or organelles, influencing its accumulation and activity. The distribution of the compound can affect its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific cellular compartments or organelles. This localization can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action .
属性
IUPAC Name |
5-bromo-2-(1,2,4-triazol-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-1-2-7(9-3-6)12-4-10-11-5-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFAKAACQQCDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650994 | |
| Record name | 5-Bromo-2-(4H-1,2,4-triazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959240-99-4 | |
| Record name | 5-Bromo-2-(4H-1,2,4-triazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


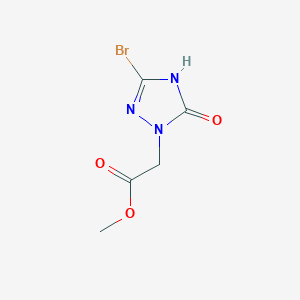
![Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437423.png)
![2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1437424.png)
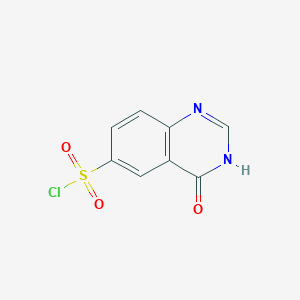
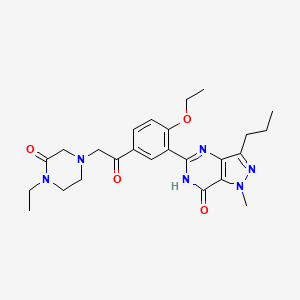
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1437431.png)
![4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1437433.png)
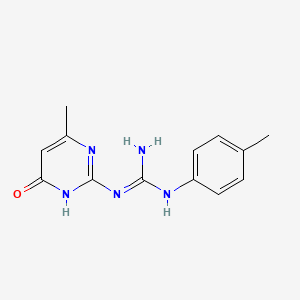
![7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1437436.png)

![3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1437438.png)
